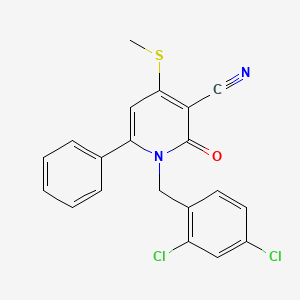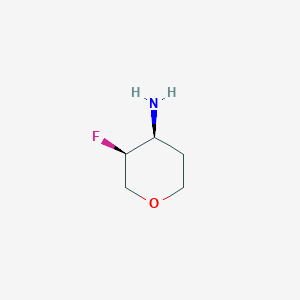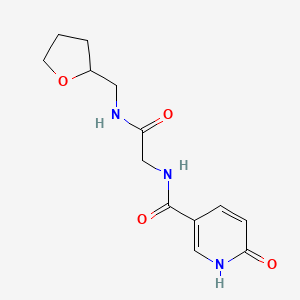
6-oxo-N-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-1,6-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-oxo-N-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C13H17N3O4 and its molecular weight is 279.296. The purity is usually 95%.
BenchChem offers high-quality 6-oxo-N-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-1,6-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-oxo-N-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-1,6-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Derivative Syntheses
Research on heterocyclic derivatives, including the synthesis of compounds related to "6-oxo-N-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-1,6-dihydropyridine-3-carboxamide," has shown the potential for creating a variety of heterocyclic compounds. For instance, the study by Bacchi et al. (2005) demonstrated the catalytic synthesis of tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives under oxidative carbonylation conditions, highlighting the versatility of these chemical reactions in producing complex heterocycles with potential pharmaceutical applications (Bacchi et al., 2005).
Synthesis of Pyrido and Pyrimidine Derivatives
Another study by Bakhite et al. (2005) explored the synthesis of novel pyrido and pyrimidine derivatives, emphasizing the chemical versatility and potential application of these compounds in drug development. This research underscores the potential of such derivatives for creating new pharmaceuticals (Bakhite et al., 2005).
Antibacterial and Antifungal Applications
Research on 6-oxo-pyridine-3-carboxamide derivatives, as detailed by El-Sehrawi et al. (2015), has demonstrated their effectiveness as antibacterial and antifungal agents. This study synthesized and evaluated twenty-six novel derivatives, identifying compounds with significant antimicrobial activity, comparable to established drugs like Ampicillin and Gentamicin. The findings indicate the potential of these compounds in treating infectious diseases (El-Sehrawi et al., 2015).
Phosphine-Catalyzed Annulation for Tetrahydropyridines
Zhu et al. (2003) presented a novel method for synthesizing highly functionalized tetrahydropyridines through phosphine-catalyzed [4 + 2] annulation. This method offers a new approach to creating compounds with potential applications in drug synthesis and medicinal chemistry (Zhu et al., 2003).
Ionic Liquid-Promoted Synthesis of Antimicrobial Agents
A study by Tiwari et al. (2018) highlighted the use of ionic liquids for the synthesis of novel chromone-pyrimidine coupled derivatives with significant antimicrobial activity. This environmentally friendly synthesis method not only offers a new pathway for creating antimicrobial agents but also emphasizes the role of ionic liquids in promoting efficient chemical reactions (Tiwari et al., 2018).
Propiedades
IUPAC Name |
6-oxo-N-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c17-11-4-3-9(6-14-11)13(19)16-8-12(18)15-7-10-2-1-5-20-10/h3-4,6,10H,1-2,5,7-8H2,(H,14,17)(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPBLSXASFQCGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CNC(=O)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-oxo-N-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-1,6-dihydropyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)propanamide](/img/structure/B2616428.png)
![8-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)
![11-(4-Butoxyphenyl)-4-ethyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one](/img/structure/B2616432.png)
![2-[(2,4-Dimethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide](/img/structure/B2616433.png)

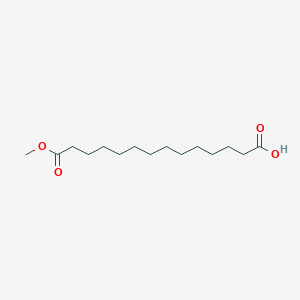
![3,3,4,4-tetramethyl-1-({methyl[(1-phenyl-1H-pyrazol-4-yl)methyl]amino}methyl)azetidin-2-one](/img/structure/B2616436.png)
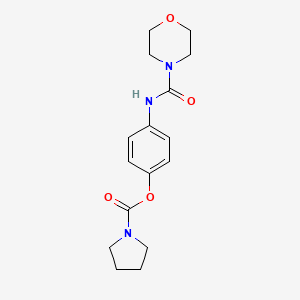
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2616439.png)
![Methyl 2-[2-(dimethylsulfamoyl)-4,5-dimethoxyphenyl]acetate](/img/structure/B2616442.png)
![3-(5-bromo-2-methoxyphenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2616444.png)
![N,N-dimethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide](/img/structure/B2616446.png)
